molecular formula C20H34O2 B12703095 Ethyl beta-eleostearate CAS No. 6114-25-6

Ethyl beta-eleostearate

Cat. No.: B12703095
CAS No.: 6114-25-6
M. Wt: 306.5 g/mol
InChI Key: YVGCHYVFHLTZIM-SNUJAXHWSA-N
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Description

Ethyl beta-eleostearate is a chemical compound derived from eleostearic acid, which is a fatty acid found in tung oil and bitter gourd seed oil. The systematic name for this compound is 9,11,13-octadecatrienoic acid, ethyl ester, (E,E,E)- . This compound is an ester formed by the reaction of eleostearic acid with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl beta-eleostearate can be synthesized through the esterification of beta-eleostearic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides containing beta-eleostearic acid with ethanol in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield of the ester .

Chemical Reactions Analysis

Types of Reactions

Ethyl beta-eleostearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl beta-eleostearate has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the production of biodiesel and other bio-based products

Mechanism of Action

The mechanism of action of ethyl beta-eleostearate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol . Additionally, it can interact with cellular receptors to modulate inflammatory and immune responses .

Comparison with Similar Compounds

Ethyl beta-eleostearate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific isomeric form and the presence of conjugated double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

6114-25-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (9E,11E,13E)-octadeca-9,11,13-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11+

InChI Key

YVGCHYVFHLTZIM-SNUJAXHWSA-N

Isomeric SMILES

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OCC

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OCC

Origin of Product

United States

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